molecular formula C11H22O2S B1605333 Octyl 3-mercaptopropionate CAS No. 71849-93-9

Octyl 3-mercaptopropionate

Cat. No.: B1605333
CAS No.: 71849-93-9
M. Wt: 218.36 g/mol
InChI Key: LWNSNYBMYBWJDN-UHFFFAOYSA-N
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Description

Octyl 3-mercaptopropionate: is an organic compound with the molecular formula C11H22O2S . It is a mercaptoester, characterized by the presence of a thiol group (-SH) and an ester group (-COOR). This compound is often used as a chain transfer agent in polymerization processes, particularly in the production of polystyrene .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl 3-mercaptopropionate can be synthesized through the esterification of 3-mercaptopropionic acid with octanol . The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid , and is conducted under reflux conditions to remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The primary mechanism by which octyl 3-mercaptopropionate exerts its effects is through its thiol group. The thiol group can participate in various chemical reactions, including chain transfer during polymerization. This process involves the transfer of a growing polymer chain to the thiol group, effectively terminating the chain and starting a new one. This mechanism helps control the molecular weight distribution of the resulting polymer .

Comparison with Similar Compounds

Comparison: Octyl 3-mercaptopropionate is unique due to its longer alkyl chain compared to butyl and ethyl derivatives. This longer chain can impart different physical properties, such as increased hydrophobicity and lower volatility. Compared to pentaerythritol tetrakis (3-mercaptopropionate), this compound has a simpler structure, making it easier to synthesize and handle .

Properties

IUPAC Name

octyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2S/c1-2-3-4-5-6-7-9-13-11(12)8-10-14/h14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNSNYBMYBWJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71849-93-9
Record name Octyl 3-mercaptopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71849-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl 3-mercaptopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The procedure was as described in Example 1 but in place of methyl acrylate there were employed 184 grams of octyl acrylate and first there were added 250 ml of dilute H2SO4 (4N) and the later 300 ml of dilute H2SO4. After the fractional distillation there were isolated 174.5 grams (corresponding to a yield of 80%) of 3-mercaptopropionic acid octyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
184 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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